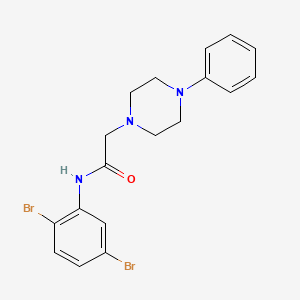![molecular formula C18H24N2OS B2434287 N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide CAS No. 1210939-32-4](/img/structure/B2434287.png)
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is a complex organic compound characterized by a cyanocycloheptyl group and a dimethylphenylsulfanyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the cyanocycloheptyl intermediate. This intermediate is then reacted with 3,4-dimethylphenylsulfanyl acetamide under specific conditions to form the final product. Common reagents used in these reactions include cyanide sources, sulfur-containing compounds, and amides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide
- N-(1-cyanocyclooctyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide
- N-(1-cyanocyclopentyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,4-dimethylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-14-7-8-16(11-15(14)2)22-12-17(21)20-18(13-19)9-5-3-4-6-10-18/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFLSPCYUYSGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)NC2(CCCCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)

![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)





![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-ethoxybenzamide](/img/structure/B2434214.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)


